N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide
Description
This compound features a thieno[2,3-d]pyrimidin-4-one core substituted with a 3-phenyl-1,2,4-oxadiazol-5-yl group at position 6 and a methyl group at position 3. The acetamide side chain at position 3 is functionalized with a 2H-1,3-benzodioxol-5-yl moiety. Its synthesis likely follows routes similar to those described for structurally related compounds, involving coupling reactions between activated carboxylic acid derivatives and amines under basic conditions (e.g., caesium carbonate in dry DMF) . Characterization methods include ¹H NMR, IR, and mass spectrometry, with spectral data aligning with structural motifs such as the benzodioxole’s aromatic protons and the oxadiazole’s distinctive electronic environment .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O5S/c1-13-19-23(35-20(13)22-27-21(28-34-22)14-5-3-2-4-6-14)25-11-29(24(19)31)10-18(30)26-15-7-8-16-17(9-15)33-12-32-16/h2-9,11H,10,12H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIECGKZBAZUISF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)OCO4)C5=NC(=NO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions. Each step requires specific reagents, catalysts, and conditions to ensure the correct formation of the desired product. Common synthetic routes may include:
Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of Oxadiazole Ring: This often involves the cyclization of hydrazides with carboxylic acids or their derivatives.
Synthesis of Thienopyrimidine Core: This can be synthesized via the condensation of thiophene derivatives with appropriate amines and carbonyl compounds.
Final Coupling Reaction: The final step involves coupling the intermediate products to form the target compound under specific conditions, such as the presence of a base or acid catalyst.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of the synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols from nitro or carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors, modulating signal transduction pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-one Derivatives
Compounds sharing the thieno[2,3-d]pyrimidin-4-one core but differing in substituents provide insights into structure-activity relationships (SAR):
- 6-(Substituted-phenyl-1,2,4-oxadiazol-5-yl) derivatives : Replacement of the 3-phenyl group on the oxadiazole with electron-withdrawing or donating substituents (e.g., nitro, methoxy) alters electronic properties, impacting solubility and binding affinity. For example, nitro-substituted oxadiazoles exhibit higher polarity but reduced metabolic stability .
- The benzodioxole’s oxygen-rich structure enhances solubility compared to purely aromatic substituents .
Benzoxazinone and Benzothiazinone Analogues
Compounds like 3,1-benzoxazin-4-ones and 3,1-benzothiazin-4-ones share heterocyclic frameworks but lack the thienopyrimidine core. These analogues often show antimicrobial activity, suggesting that the thienopyrimidine scaffold in the target compound may confer unique bioactivity profiles .
Spectroscopic Characterization
¹H NMR Analysis
- Benzodioxole protons : Resonances at δ 6.7–7.1 ppm (aromatic) and δ 5.9–6.0 ppm (dioxole methylene) .
- Oxadiazole protons : The 3-phenyl group’s protons appear as a multiplet at δ 7.4–7.8 ppm, distinct from nitro-substituted analogues (δ 8.1–8.3 ppm) .
- Thienopyrimidine core: Methyl groups at δ 2.3–2.5 ppm and carbonyl signals at δ 170–175 ppm (IR) .
Comparative NMR Shifts
As observed in related thienopyrimidines, substituents at positions 5 and 6 cause chemical shift variations in regions corresponding to the core’s electronic environment (e.g., δ 29–36 and 39–44 in analogous compounds) .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features multiple functional groups and heterocycles which may contribute to its diverse pharmacological properties.
Chemical Structure
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Benzodioxole Ring | Provides unique electronic properties and stability |
| Oxadiazole Ring | Known for antimicrobial and anticancer activities |
| Thienopyrimidine | Associated with various biological activities |
Antimicrobial Properties
Research indicates that derivatives containing the oxadiazole moiety exhibit significant antimicrobial activity. A study comparing various oxadiazole derivatives found that compounds with an acetyl group demonstrated enhanced activity against bacterial strains compared to standard antibiotics like ciprofloxacin . The mechanism of action is believed to involve interference with biofilm formation and disruption of microbial cellular processes.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. The thienopyrimidine component has been linked to the inhibition of cancer cell proliferation through modulation of key signaling pathways involved in cell cycle regulation and apoptosis .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines (e.g., L929 and A549) show that certain concentrations of this compound can stimulate cell viability while others may lead to increased cytotoxic effects. For instance, one study reported that at concentrations of 100 µM and 200 µM over 24 and 48 hours respectively, some derivatives exhibited toxicity levels significantly higher than control groups .
| Compound | Concentration (µM) | Cell Viability (%) After 24h | Cell Viability (%) After 48h |
|---|---|---|---|
| Compound 24 | 100 | 92 | 79 |
| Compound 25 | 200 | 68 | 73 |
| Compound 29 | 50 | 96 | 97 |
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. The benzodioxole ring may enhance lipophilicity and facilitate cellular uptake, while the oxadiazole and thienopyrimidine components may engage in enzyme inhibition or receptor modulation. Detailed mechanistic studies are required to elucidate the specific pathways affected by this compound.
Case Studies
Several case studies have highlighted the potential applications of this compound in treating infections and cancer:
- Antimicrobial Efficacy : A study demonstrated that derivatives of oxadiazoles showed superior efficacy against resistant bacterial strains compared to traditional antibiotics. This suggests a potential role in developing new antimicrobial agents.
- Cancer Cell Studies : In vitro studies indicated that compounds similar to this compound could induce apoptosis in cancer cell lines through oxidative stress mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
